molecular formula C17H25N3O B3234551 2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone CAS No. 1353977-83-9

2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone

Cat. No.: B3234551
CAS No.: 1353977-83-9
M. Wt: 287.4 g/mol
InChI Key: SXQUPPKJTQSBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone is a tertiary amine featuring a piperidine core substituted at the 3-position with a benzyl-cyclopropyl-amino group and at the 1-position with a 2-aminoethanone moiety. Its molecular formula is C₁₇H₂₅N₃O, with a molecular weight of 287.20 g/mol .

The compound is listed in specialty chemical catalogs (e.g., CymitQuimica, AK Scientific) but is currently marked as discontinued, limiting commercial availability . While direct pharmacological data are scarce, its structural analogs have been explored as intermediates in synthesizing bioactive molecules, particularly those targeting neurological or enzymatic pathways .

Properties

IUPAC Name

2-amino-1-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c18-11-17(21)19-10-4-7-16(13-19)20(15-8-9-15)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQUPPKJTQSBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151711
Record name Ethanone, 2-amino-1-[3-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353977-83-9
Record name Ethanone, 2-amino-1-[3-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-amino-1-[3-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C17H25N3OC_{17}H_{25}N_{3}O with a molecular weight of approximately 287.40 g/mol. The structure features a piperidine ring substituted with a benzyl-cyclopropyl amino group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 2-amino derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many piperidine derivatives have shown promising antibacterial and antifungal properties. For instance, certain derivatives demonstrate minimal inhibitory concentration (MIC) values that suggest effective antimicrobial action against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Antitumor Activity : Some studies have highlighted the potential of piperidine-based compounds in cancer therapy. They may act as inhibitors of key proteins involved in tumor growth, such as MDM2, which regulates the tumor suppressor protein p53 .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival and proliferation.
  • Modulation of Cellular Pathways : By interacting with specific receptors or proteins, these compounds can modulate signaling pathways involved in cell growth and apoptosis.

Antimicrobial Efficacy

A study evaluating various piperidine derivatives reported that certain analogs exhibited strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL . The structural variations in these compounds were linked to their efficacy.

Antitumor Potential

In another investigation, piperidine derivatives were assessed for their ability to disrupt the interaction between p53 and MDM2, leading to increased apoptosis in cancer cells. Compounds demonstrated significant cytotoxicity in vitro, suggesting potential for further development as anticancer agents .

Data Tables

Activity Type Tested Compound MIC (mg/mL) Target Organism
AntibacterialPiperidine Derivative A0.0039Staphylococcus aureus
AntibacterialPiperidine Derivative B0.025Escherichia coli
AntitumorPiperidine Derivative CN/ACancer Cell Lines

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone with key analogs, highlighting substituent variations, molecular formulas, and properties:

Compound Name Substituent(s) Molecular Formula MW (g/mol) Key Properties/Notes
This compound (Main) 3-(Benzyl-cyclopropyl-amino), 2-aminoethanone C₁₇H₂₅N₃O 287.20 Discontinued; tertiary amine with potential metabolic stability .
1-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone 3-(Benzyl-cyclopropyl-amino), 2-chloroethanone C₁₇H₂₃ClN₂O 306.83 Chloro analog; higher lipophilicity (Cl vs. NH₂) .
2-Amino-1-[(S)-3-(cyclopropylmethylamino)-piperidin-1-yl]-ethanone 3-(Cyclopropylmethylamino), 2-aminoethanone C₁₁H₂₀N₃O 211.30 Simplified substituent; lower MW; potential reduced steric hindrance .
2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone 4-(Benzyl-cyclopropyl-amino), 2-aminoethanone C₁₇H₂₅N₃O 287.20 Positional isomer (4 vs. 3); possible altered receptor interaction .
2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-ethanone 2-[(Benzyl-isopropyl-amino)-methyl], 2-aminoethanone C₁₈H₂₈N₃O 301.43 Bulkier isopropyl group; increased steric effects .

Key Observations

Substituent Effects: The benzyl-cyclopropyl-amino group in the main compound introduces both aromatic (benzyl) and strained aliphatic (cyclopropyl) features, balancing lipophilicity and rigidity. The 2-aminoethanone moiety is critical for hydrogen bonding. Its replacement with 2-chloroethanone () enhances lipophilicity but eliminates hydrogen-bond donor capacity.

Positional Isomerism: The 3- vs. 4-position of the benzyl-cyclopropyl-amino group on the piperidine ring () may alter conformational flexibility and target engagement. For example, 4-substituted analogs could exhibit distinct spatial orientations in active sites.

Synthetic Accessibility: Chloro derivatives (e.g., ) are common intermediates for further functionalization (e.g., nucleophilic substitution to introduce amino groups). General synthetic routes involve coupling aromatic amines with heterocyclic precursors under acidic conditions .

Predicted Properties :

  • The main compound’s pKa is estimated to be ~8.58 based on analogs (), suggesting moderate basicity suitable for blood-brain barrier penetration.
  • Boiling points for related compounds range from 467.7±25.0 °C (), reflecting high thermal stability typical of tertiary amines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone
Reactant of Route 2
Reactant of Route 2
2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.